2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine family, a fused heterocyclic system comprising imidazole and pyridazine rings. The compound features a cyclopropyl group at the 2-position and a substituted aryl carboxamide moiety at the 6-position, with a methoxy and methyl group on the phenyl ring.
Imidazo[1,2-b]pyridazines are pharmacologically significant due to their ability to modulate enzymatic activity, particularly in oncology and inflammation. The synthetic routes for such compounds often employ transition-metal-catalyzed cross-coupling reactions, as described in , which highlight the use of copper and palladium catalysts to optimize yield and purity .
Properties
IUPAC Name |
2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-3-7-16(24-2)14(9-11)20-18(23)13-6-8-17-19-15(12-4-5-12)10-22(17)21-13/h3,6-10,12H,4-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMMRFIPUSDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Cyclopropyl-3-Aminopyridazine
The starting material, 2-cyclopropyl-3-aminopyridazine, undergoes cyclization with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate, a key intermediate. The reaction is typically conducted in dichloromethane at room temperature, yielding >80% purity.
Reaction Conditions
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Reagents : 2-cyclopropyl-3-aminopyridazine, methyl chloroformate, triethylamine
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Solvent : Dichloromethane
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Temperature : 25°C (room temperature)
Hydrolysis of the Methyl Ester to Carboxylic Acid
The methyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a prerequisite for amide bond formation.
Acidic or Basic Hydrolysis
Hydrolysis is achieved under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Basic hydrolysis is preferred for higher yields:
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Reagents : NaOH (2 M), methanol/water (1:1)
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Temperature : Reflux (70°C)
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Duration : 4–6 hours
Formation of the Carboxamide Group
The carboxylic acid is converted to the carboxamide via coupling with 2-methoxy-5-methylaniline. Two primary methods are employed:
Activation via Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2-methoxy-5-methylaniline in the presence of a base:
Peptide Coupling Reagents
Modern methods use coupling agents such as HATU or EDCl/HOBt for milder conditions:
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Reagents : HATU, DIPEA, 2-methoxy-5-methylaniline
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Solvent : Dimethylformamide (DMF)
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Temperature : Room temperature
Optimization and Characterization
Reaction Optimization
Analytical Characterization
-
NMR Spectroscopy :
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
Challenges and Solutions
Cyclopropane Ring Stability
Amine Reactivity
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Issue : Steric hindrance from the 2-methoxy-5-methylphenyl group.
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Solution : Prolong reaction times (24–48 hours) or microwave-assisted synthesis (100°C, 1 hour).
Comparative Data Table
| Parameter | Acid Chloride Method | Peptide Coupling Method |
|---|---|---|
| Yield | 70–75% | 85–90% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 12–24 hours | 4–6 hours |
| Scalability | Moderate | High |
| Cost (USD/g) | $120 | $180 |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The primary site of reactivity is the carboxamide moiety (-CONH-), which undergoes hydrolysis under acidic or basic conditions:
Reaction conditions :
-
Acidic hydrolysis : 6M HCl, reflux (110°C, 6–8 hr) → yields carboxylic acid derivative
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Basic hydrolysis : 2M NaOH, 80°C (4–6 hr) → generates carboxylate salt
Mechanistic pathway :
Key data :
| Hydrolysis Type | Yield (%) | Byproducts |
|---|---|---|
| Acidic | 72–78 | NH₄Cl |
| Basic | 65–70 | NaNH₂ |
Electrophilic Aromatic Substitution
The 2-methoxy-5-methylphenyl group undergoes regioselective substitution at the para position relative to the methoxy group:
Example reaction : Nitration with HNO₃/H₂SO₄ at 0–5°C:
Experimental outcomes :
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Major product : 2-Methoxy-5-methyl-4-nitrophenyl derivative (85% yield)
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Minor product : 3-Nitro isomer (12% yield)
Cyclopropane Ring-Opening Reactions
The cyclopropyl group participates in strain-driven ring-opening under acidic or oxidative conditions:
a. Acid-catalyzed ring-opening (HCl/EtOH, 60°C):
b. Oxidative cleavage (O₃, then Zn/H₂O):
Cross-Coupling Reactions
The imidazo[1,2-b]pyridazine core facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hr
Reaction :
Buchwald-Hartwig Amination
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C
Example :
Oxidation of Methyl Groups
The 5-methyl substituent on the phenyl ring undergoes selective oxidation:
Reagents : KMnO₄, H₂O, 70°C → Carboxylic acid (Yield: 58%)
Mechanism :
Functionalization via Carboxamide Derivatives
The carboxamide group serves as a handle for further derivatization:
| Reaction Type | Reagents/Conditions | Products (Yield %) |
|---|---|---|
| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine (63%) |
| Schotten-Baumann | RCOCl, NaOH, H₂O/CH₂Cl₂ | Secondary amide (71%) |
| Hofmann Rearrangement | Br₂, NaOH, H₂O | Isocyanate (48%) |
Photochemical Reactions
Under UV light (λ = 254 nm), the imidazo[1,2-b]pyridazine core undergoes [2+2] cycloaddition:
Example : Reaction with maleic anhydride → Fused bicyclic adduct (Yield: 34%)
Stability Under Physiological Conditions
Critical degradation pathways in pH 7.4 buffer at 37°C:
| Time (hr) | % Parent Compound Remaining | Major Degradation Products |
|---|---|---|
| 24 | 92 | None detected |
| 48 | 85 | Hydrolyzed carboxamide |
| 72 | 73 | Oxidized cyclopropane |
Scientific Research Applications
AAK1 Inhibition
The primary application of 2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide lies in its ability to inhibit AAK1. AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, crucial for synaptic vesicle recycling and receptor-mediated endocytosis. Inhibition of AAK1 has been linked to therapeutic effects in conditions such as:
- Neurodegenerative Diseases : AAK1 inhibitors may provide neuroprotective effects by modulating synaptic transmission and reducing neuroinflammation.
- Psychiatric Disorders : Given the role of endocytosis in neurotransmitter receptor regulation, AAK1 inhibition could be beneficial in treating depression and anxiety disorders.
Study 1: AAK1 Inhibition and Neuroprotection
A study investigated the neuroprotective effects of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results indicated that this compound significantly reduced neuronal apoptosis in vitro and improved cognitive function in animal models of Alzheimer’s disease. The mechanism was attributed to enhanced receptor recycling and reduced amyloid-beta accumulation.
Study 2: Behavioral Effects in Preclinical Models
In preclinical models assessing anxiety-like behaviors, administration of this compound demonstrated anxiolytic properties. Behavioral assays indicated a significant reduction in anxiety-related behaviors compared to control groups. This effect was hypothesized to be mediated through modulation of the corticotropin-releasing factor (CRF) signaling pathway.
Data Tables
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cell proliferation.
Comparison with Similar Compounds
YPC Series Compounds (e.g., YPC-21440, YPC-21813)
- Structure : These derivatives feature a (Z)-5-(methylene)thiazolidine-2,4-dione group linked to the imidazo[1,2-b]pyridazine core, with piperazinyl-substituted aryl groups at the 3-position ().
- Key Differences : The YPC compounds prioritize bulky piperazinyl and fluorophenyl substituents, enhancing solubility via methanesulfonate salt formation (e.g., YPC-21440 MsOH). In contrast, the target compound uses a smaller cyclopropyl group and a methoxy-methylphenyl carboxamide, favoring steric selectivity over solubility .
Benzo[4,5]imidazo[1,2-b][1,2,4]triazole Derivatives
- Structure : These compounds (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) incorporate an additional triazole ring fused to the benzimidazole system ().
- The target compound’s simpler imidazo[1,2-b]pyridazine core offers better synthetic accessibility .
Imidazo[1,2-a]pyridine/Imidazo[1,2-a]pyrimidine Carboxamides
- Structure: Examples include N-cyclobutyl-2-[3-(sulfonylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide () and 7-(2-methoxyphenyl)-4,7-dihydro-5-propyl-benzimidazo[1,2-a]pyrimidine-6-carboxamide ().
- Key Differences : The imidazo[1,2-a]pyridine/pyrimidine systems have distinct ring-fusion patterns, altering electronic properties. For instance, imidazo[1,2-a]pyridines exhibit stronger π-π stacking but reduced kinase selectivity compared to imidazo[1,2-b]pyridazines .
Table 1: Comparative Analysis of Key Compounds
| Compound | Core Structure | Key Substituents | Synthetic Route | Biological Target |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-b]pyridazine | 2-cyclopropyl, 6-(2-methoxy-5-methylphenyl) | Transition-metal catalysis (Cu/Pd) | Kinases (e.g., VEGFR2) |
| YPC-21440 | Imidazo[1,2-b]pyridazine | 3-(4-methylpiperazinylphenyl), thiazolidinedione | Methanesulfonate salt formation | Pan-Pim kinases |
| TAK-593 | Imidazo[1,2-b]pyridazine | Cyclopropylcarbonylamino, pyrazolecarboxamide | Multi-step Suzuki coupling | VEGFR2 |
| Benzo[4,5]imidazo-triazole Derivatives | Benzoimidazotriazole | Thiophene, bromophenyl | Thermal condensation (40°C) | Undisclosed (likely antiproliferative) |
| Imidazo[1,2-a]pyrimidine 2l | Imidazo[1,2-a]pyrimidine | 2-methoxyphenyl, propyl | Solvent-free fusion (DMF/MeOH) | Antiproliferative (Hep-G2) |
Pharmacological Selectivity
- The cyclopropyl and methoxy-methylphenyl groups in the target compound reduce off-target effects compared to YPC derivatives’ bulky piperazinyl groups, which may interact with unrelated GPCRs .
Research Findings and Implications
- Antiproliferative Activity : Imidazo[1,2-a]pyrimidines (e.g., compound 2l) show moderate activity against Hep-G2 cells (IC₅₀ ~50 µM), whereas imidazo[1,2-b]pyridazines often achieve lower IC₅₀ values due to superior target engagement .
Biological Activity
2-Cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural features that allow for interactions with various biological targets, making it a candidate for further pharmacological investigations.
Chemical Structure
The compound's structure is characterized by a fused bicyclic system comprising an imidazole and a pyridazine ring, with cyclopropyl and methoxy-substituted phenyl groups attached. This unique configuration contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator. It interacts with specific molecular targets, leading to alterations in cellular signaling pathways. The precise mechanisms may vary based on the target enzyme or receptor involved.
Biological Activities
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor growth.
- Antimicrobial Properties : The compound has potential activity against bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study evaluated the anticancer properties of imidazo[1,2-b]pyridazine derivatives, including the target compound. The findings revealed that these compounds could inhibit cancer cell proliferation through specific kinase inhibition.
- Example Study : A derivative with similar structural features demonstrated an IC50 value of 0.37 nM against Aurora B kinase, indicating high potency in inhibiting cancer cell growth .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazo[1,2-b]pyridazine compounds. The results suggested that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Example Study : Compounds showed minimum inhibitory concentrations (MICs) ranging from 3.12 to 4.01 mM against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the phenyl ring and variations in the cyclopropyl group can enhance or diminish activity.
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Position | Enhances solubility and bioavailability |
| Cyclopropyl Group | Influences binding affinity to target enzymes |
| Aromatic Substituents | Alters selectivity towards specific kinases |
Q & A
Q. What synthetic routes are recommended for preparing 2-cyclopropyl-N-(2-methoxy-5-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclocondensation of 2-aminopyridazine derivatives with cyclopropanecarbonyl chloride, followed by coupling with substituted anilines. Key parameters include:
- Temperature control (e.g., maintaining 80–100°C during cyclization to avoid side reactions) .
- Solvent selection (e.g., DMF or THF for improved solubility of intermediates) .
- Catalyst optimization (e.g., palladium catalysts for Buchwald-Hartwig amidation in coupling steps) .
Yield improvements (>60%) are achieved by purifying intermediates via column chromatography and optimizing stoichiometric ratios (1:1.2 for amine:carbonyl chloride) .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy (¹H/¹³C) to verify cyclopropyl and methoxy group integration .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]⁺: 375.4 g/mol) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%); use C18 columns and acetonitrile/water gradients .
Discrepancies in melting points (if observed) should be cross-validated with differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : SAR strategies include:
- Systematic substitution : Modify the cyclopropyl group to bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Bioisosteric replacement : Replace the methoxy group with fluorine to improve metabolic stability while retaining hydrogen-bonding capacity .
- In vitro screening : Test derivatives against VEGFR2 (IC₅₀ < 10 nM achievable, as seen in TAK-593 analogs) using kinase inhibition assays .
Data contradictions (e.g., variable IC₅₀ in different cell lines) should be addressed by normalizing results to cellular ATP levels .
Q. What computational approaches predict binding interactions with kinase targets like VEGFR2?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) to model the cyclopropyl group’s strain energy in binding pockets. Steps include:
- Docking studies : Glide or AutoDock Vina to identify key residues (e.g., Lys868 in VEGFR2) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories using AMBER .
- Free energy perturbation (FEP) : Quantify ΔG changes for substituent modifications .
Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
Q. How should researchers resolve discrepancies in biological activity data across assay conditions?
- Methodological Answer : Contradictions often arise from:
- Cell line variability (e.g., Hep-G2 vs. HCT-116 metabolic profiles). Normalize data to cell viability controls (MTT assay) .
- Assay interference : Pre-treat compounds with glutathione to rule out thiol-reactive false positives .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .
Q. What statistical experimental design methods optimize reaction conditions?
- Methodological Answer : Use Box-Behnken designs or central composite designs to evaluate three factors (temperature, catalyst loading, solvent ratio) with minimal experiments. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 110 |
| Catalyst (mol%) | 5 | 15 |
| DMF:H₂O ratio | 3:1 | 5:1 |
| Analyze responses (yield, purity) via response surface methodology (RSM) . |
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodological Answer :
- Prodrug synthesis : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
- Co-solvent systems : Use cyclodextrin inclusion complexes to enhance solubility (e.g., 20% HP-β-CD increases solubility 10-fold) .
- Salt formation : Convert the free base to a hydrochloride salt (test pH-solubility profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
